![molecular formula C10H18ClN B2777981 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride CAS No. 1177790-86-1](/img/structure/B2777981.png)
4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride is a chemical compound with the molecular formula C10H18ClN1. It is related to Tricyclo[4.3.1.0 3,8]decan-4-one2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions.Molecular Structure Analysis
The molecular structure of 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride is defined by its molecular formula, C10H18ClN1. This indicates that it contains 10 carbon atoms, 18 hydrogen atoms, one nitrogen atom, and one chlorine atom1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride. Chemical reactions can vary widely depending on the conditions and the presence of other compounds.Physical And Chemical Properties Analysis
The molecular weight of 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride is 187.711. Unfortunately, I couldn’t find more detailed physical and chemical properties such as boiling point, melting point, and density.Scientific Research Applications
Enantioselective Syntheses and Biomimetic Approaches
- Biomimetic Synthesis: A study utilized a biomimetic rearrangement to achieve the enantioselective synthesis of marine sesquiterpenes, highlighting the compound's utility in understanding and mimicking natural product synthesis processes (Srikrishna, Ravi, & Subbaiah, 2008).
- Synthetic Scaffold Construction: Research has been conducted on developing efficient synthetic routes for creating tricyclic scaffolds, demonstrating the compound's relevance in organic synthesis and material science (Li et al., 2007).
Novel Compounds and Their Biological Activities
- Cytotoxicity and Bioactive Compounds: Studies on novel tricyclic compounds have revealed significant cytotoxic activity against human tumor cell lines, showcasing the potential for developing new therapeutic agents (Liu et al., 2011).
- Radioligand Development for Medical Imaging: Research into tricyclic tropane analogs has explored their use as potent and selective ligands for the serotonin transporter, indicating applications in brain imaging and neurology (Quinlivan et al., 2003).
Material Science and Chemical Properties
- Physical Property Studies: Investigations into the physical properties of tricyclic compounds, such as density, viscosity, and vapor pressure, provide insights into their application in high-energy density fuels and other material sciences (Xing et al., 2009).
Safety And Hazards
I couldn’t find specific safety and hazard information for 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride. It’s important to handle all chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions for research on 4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride are not clear from the available information. Further research could potentially explore its synthesis, properties, and potential applications.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
tricyclo[4.3.1.03,8]decan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-5-7-1-6-2-8(3-7)9(10)4-6;/h6-10H,1-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDNDGRYOTXWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C3C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

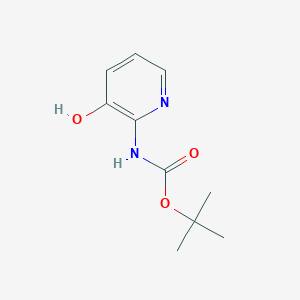
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2777903.png)
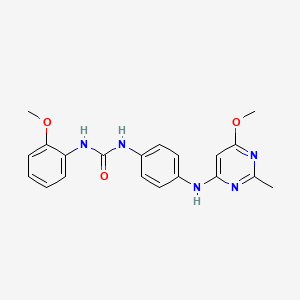
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]ethanesulfonamide](/img/structure/B2777906.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2777907.png)
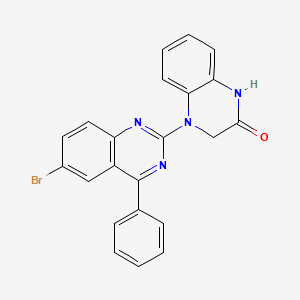
![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)
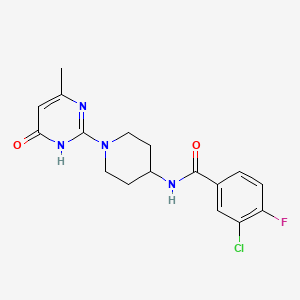
![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)
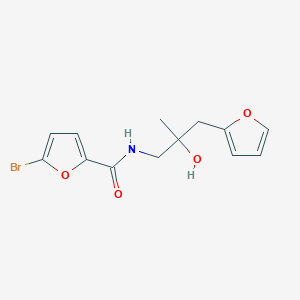
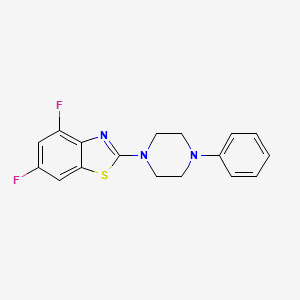
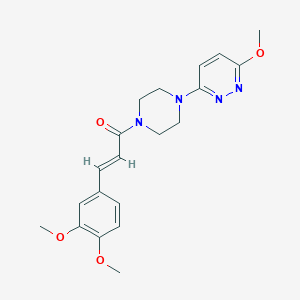
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)
![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)